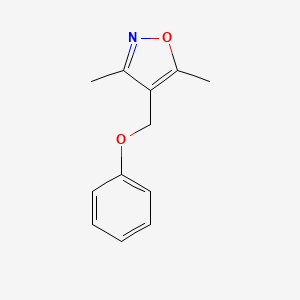

3,5-Dimethyl-4-(phenoxymethyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a chemical compound with the CAS Number: 303985-55-9 . It has a molecular weight of 203.24 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves the use of catalysts for (3 + 2) cycloaddition reactions . Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 .Scientific Research Applications

Tautomerism and Basicity

- Research conducted by Boulton and Katritzky (1961) on heteroaromatic compounds with five-membered rings, including isoxazoles, provides insights into the tautomerism and basicity of these compounds. The study showed that isoxazol-5-ones, which are structurally related to 3,5-Dimethyl-4-(phenoxymethyl)isoxazole, behave as acids comparable in strength to carboxylic acids (Boulton & Katritzky, 1961).

Tautomerism in Solution

- The preparation and tautomerism of 3,4-dimethyl-isoxazolin-5-one, investigated by Sarlo (1967), highlights the influence of different solvents on the tautomeric forms of isoxazoles, which is relevant to understanding the behavior of similar compounds in various environments (Sarlo, 1967).

Palladium-Catalyzed Cross-Coupling Reactions

- Labadie (1994) explored the use of 3,5-Dimethyl-4-iodoisoxazole in palladium-catalyzed coupling reactions with arylboronic acids and organostannanes, demonstrating the compound's utility in organic synthesis (Labadie, 1994).

Esterification of Phenols and Alcohols

- A study by Iranpoor, Firouzabadi, and Khalili (2010) utilized a dimethyl azoisoxazole derivative for the selective esterification of primary and secondary benzylic alcohols and phenols, showcasing the compound's potential in organic reactions (Iranpoor, Firouzabadi, & Khalili, 2010).

Synthesis of Heterocycles and Antimicrobial Activity

- Research by Zaki, Sayed, and Elroby (2016) on isoxazolines and pyrrolo[3,4-d]isoxazole-4,6-diones demonstrated their synthesis and antimicrobial activity, indicating the significance of isoxazole derivatives in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).

Cardioactivity and Molecular Structure

- A study on 4-isoxazolyldihydropyridines related to calcium-channel blockers by McKenna et al. (1988) suggests potential applications of isoxazole derivatives in the development of cardiovascular drugs (McKenna et al., 1988).

Synthesis of Isoxazolo Azepines

- Reddi, Rao, and Murthy (1981) investigated the synthesis of 7-(o-Hydroxyphenyl)-3,5-dimethyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepines, contributing to the knowledge of synthesizing complex heterocyclic structures (Reddi, Rao, & Murthy, 1981).

Linear and Nonlinear Optical Properties

- A first-principles study by Irfan et al. (2016) on the optical properties of isoxazole derivatives underscores their potential applications in materials science, particularly in semiconductors and optoelectronics (Irfan et al., 2016).

Safety and Hazards

properties

IUPAC Name |

3,5-dimethyl-4-(phenoxymethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUHCZGGIBTHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)

![4-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2814964.png)

![N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2814969.png)

![N-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide](/img/structure/B2814970.png)

![4-Fluoro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2814978.png)